Enhanced PanD Inhibition vs Pyrazinoic Acid
Mab Aspartate Decarboxylase-IN-1 is a significantly more potent inhibitor of the Mycobacterium abscessus PanD enzyme than the native inhibitor pyrazinoic acid (POA). The compound exhibits an IC50 of 56.3 ± 4.8 µM, compared to an IC50 of 927 µM for POA [1]. This represents a 16.5-fold increase in potency.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 56.3 ± 4.8 µM |
| Comparator Or Baseline | Pyrazinoic Acid (POA): 927 µM |
| Quantified Difference | 16.5-fold lower IC50 (more potent) |
| Conditions | In vitro enzyme assay measuring conversion of L-Asp to β-Ala by Mab PanD [1]. |
Why This Matters
Higher potency allows for more robust inhibition at lower concentrations, reducing off-target effects and enabling clearer mechanistic studies in vitro.
- [1] Saw WG, Leow CY, Harikishore A, Shin J, Cole MS, Aragaw WW, Ragunathan P, Hegde P, Aldrich CC, Dick T, Grüber G. Structural and Mechanistic Insights into Mycobacterium abscessus Aspartate Decarboxylase PanD and a Pyrazinoic Acid-Derived Inhibitor. ACS Infect Dis. 2022 Jul 8;8(7):1324-1335. View Source
